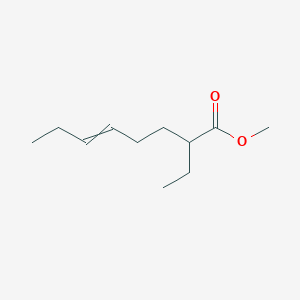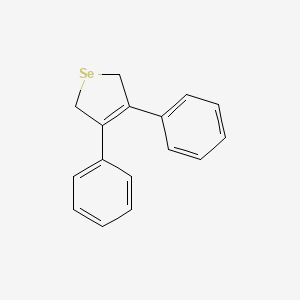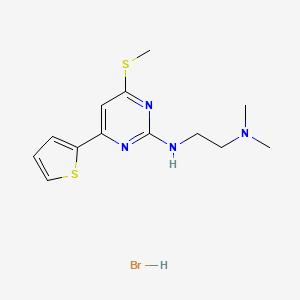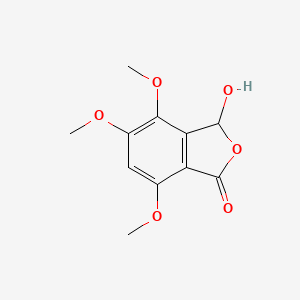![molecular formula C7H11NO2S B14309198 3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
3-[Amino(methyl-thio)methylene]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is an organic compound with the molecular formula C7H11NO2S. This compound is known for its role in the synthesis of functionalized pyridines and other heterocyclic compounds. It is a derivative of 2,4-pentanedione, where the hydrogen at the 3-position is replaced by an amino(methylthio)methylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- typically involves the condensation of 2,4-pentanedione with appropriate amines and thiols. One common method is the reaction of 2,4-pentanedione with dimethylformamide dimethylacetal, followed by treatment with primary amines . The reaction conditions often include refluxing in butanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanedione, 3-[amino(methylthio)methylene]- undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino(methylthio)methylene group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Condensation Reactions: Reagents such as dimethylformamide dimethylacetal and primary amines are commonly used.
Substitution Reactions: Nucleophiles such as alkyl halides and aryl halides can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Functionalized Pyridines: Formed through condensation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions applied.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-[amino(methylthio)methylene]- has several applications in scientific research:
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The amino(methylthio)methylene group can participate in nucleophilic substitution reactions, while the diketone structure allows for enolization and subsequent reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione: The parent compound, known for its keto-enol tautomerism and use in various chemical syntheses.
3-Benzyl-2,4-pentanedione: A derivative with a benzyl group at the 3-position, used in similar synthetic applications.
3-Methyl-2,4-pentanedione: Another derivative with a methyl group at the 3-position, also used in chemical synthesis.
Uniqueness
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is unique due to the presence of the amino(methylthio)methylene group, which imparts distinct reactivity and allows for the synthesis of a wide range of functionalized heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H11NO2S |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
methyl (Z)-2-acetyl-3-hydroxybut-2-enimidothioate |
InChI |
InChI=1S/C7H11NO2S/c1-4(9)6(5(2)10)7(8)11-3/h8-9H,1-3H3/b6-4-,8-7? |
Clave InChI |
HDGLBQMBDPJQNI-XCFKWOOQSA-N |
SMILES isomérico |
C/C(=C(\C(=O)C)/C(=N)SC)/O |
SMILES canónico |
CC(=C(C(=O)C)C(=N)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
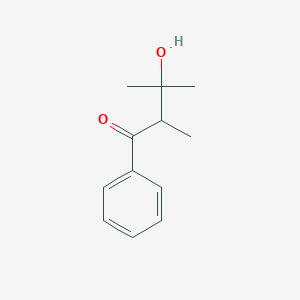
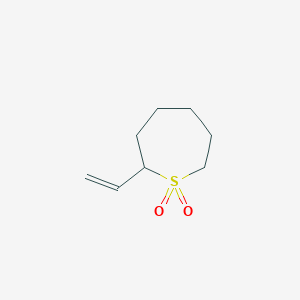


![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
